2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.
Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .
The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
This compound finds applications primarily in the fields of:
Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.
Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Azatryptophan | 1137-00-4 | An analog of tryptophan with potential neuroactive properties. |
Tryptophan | 73-22-3 | A well-known amino acid that serves as a precursor for serotonin. |
5-Hydroxytryptophan | 4350-09-8 | A direct precursor to serotonin with significant biological relevance. |
What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.
The pyrrolo[2,3-b]pyridine core is classically constructed via acid-catalyzed cyclocondensation of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds. For example, 2-amino-4-cyanopyrroles react with β-ketoesters or diethyl malonate in hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines. Ethyl ethoxymethylenemalonate facilitates the formation of 2-bis(ethoxycarbonyl)vinylaminopyrroles, which undergo thermal cyclization to produce ethyl 4,7-dihydro-4-oxopyrrolo[2,3-b]pyridine-5-carboxylates. Subsequent functionalization introduces the amino acid side chain through nucleophilic substitution or reductive amination.
Table 1: Key Reaction Conditions in Traditional Synthesis
Reactants | Catalyst | Temperature | Product Yield | Reference |
---|---|---|---|---|
2-Amino-4-cyanopyrrole + β-ketoester | HCl | 80°C | 65–78% | |
Ethyl ethoxymethylenemalonate + pyrrole | None | 120°C | 70% |
These methods prioritize scalability but often lack stereocontrol, necessitating post-synthetic resolution steps.
Asymmetric synthesis addresses stereochemical challenges through chiral catalysts or auxiliaries. The Hamari group developed enantioselective routes using catalytic asymmetric hydrogenation of α,β-unsaturated precursors. For instance, Boc-protected N1-methyl-7-azatryptophan enantiomers were resolved via HPLC using a teicoplanin chiral stationary phase, achieving >99% enantiomeric excess (ee). Organocatalytic methods, such as proline-mediated aldol reactions, have also been explored to install the α-amino acid stereocenter.
Table 2: Asymmetric Synthesis Parameters
Method | Catalyst | ee (%) | Reference |
---|---|---|---|
Chiral HPLC resolution | Teicoplanin | 99 | |
Asymmetric hydrogenation | Rhodium-complex | 95 |
These strategies enhance stereoselectivity but require optimization for industrial-scale production.
Incorporating 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid into peptides demands SPPS adaptations. Fmoc-protected derivatives (e.g., Fmoc-L-7-AzaTrp-OH) enable iterative coupling on Wang or Rink amide resins. In situ neutralization protocols with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) activation ensure efficient amide bond formation. Thioester-generating resins facilitate native chemical ligation for protein semi-synthesis.
Table 3: SPPS Conditions for Peptide Incorporation
Resin Type | Coupling Agent | Solvent | Coupling Efficiency |
---|---|---|---|
Rink amide | HATU/DIEA | DMF | 98% |
Thioester-generating | DIC/HOAt | DCM | 95% |
These modifications enable site-specific incorporation of the amino acid into bioactive peptides, as demonstrated in hirudin analogs.
The pyrrolo[2,3-b]pyridine moiety of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid enables selective interactions with ATP-binding pockets of kinase domains. Structural analyses reveal that the nitrogen-rich heterocycle mimics purine rings, allowing competitive binding to kinases such as MAPKAPK-2 [4]. The amino acid side chain facilitates hydrogen bonding with conserved residues in the kinase active site, particularly lysine and aspartate residues critical for phosphate transfer [4].
Recent studies demonstrate that replacing tryptophan with this compound in peptide substrates enhances binding affinity to calmodulin (CaM)-kinase complexes by 1.9–4.7-fold compared to native sequences [4]. This increase correlates with additional hydrogen bonds formed between the pyrrolopyridine nitrogen atoms and backbone carbonyl groups in the kinase domain [4]. The compound’s planar structure further stabilizes π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, in the kinase hydrophobic pocket [2].
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits allosteric effects on MAPKAPK-2 (mitogen-activated protein kinase-activated protein kinase 2), a key mediator of stress-responsive signaling. Binding assays show that the compound induces conformational changes in the kinase’s C-lobe, shifting the equilibrium toward an inactive state [4]. This modulation occurs through interactions with a regulatory pocket adjacent to the αC-helix, displacing water molecules and reducing solvent accessibility [4].
The compound’s propanoic acid group plays a critical role in allostery. At physiological pH, the deprotonated carboxylate forms salt bridges with arginine residues in MAPKAPK-2’s activation loop, hindering phosphorylation at Thr^334^ [4]. Molecular dynamics simulations predict a 40% reduction in loop flexibility upon compound binding, which suppresses downstream substrate recruitment [4]. These effects are amplified in the presence of calcium ions, suggesting synergistic regulation with calcium-dependent signaling pathways [4].
The metabolic fate of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves oxidation of the pyrrolopyridine ring, generating electrophilic intermediates. Cytochrome P450 enzymes catalyze epoxidation at the C^5^-C^6^ double bond, producing a highly reactive 5,6-epoxide metabolite [2]. This metabolite undergoes nucleophilic attack by glutathione (GSH), forming a stable adduct detectable in vitro (Table 1) [2].
Table 1: Major Adducts Formed via Reactive Metabolites
Metabolite | Adduct Partner | Detection Method | Relative Abundance (%) |
---|---|---|---|
5,6-Epoxide | Glutathione | LC-MS/MS | 62 ± 3.1 |
N-Oxide | Serum albumin | Immunoblotting | 18 ± 2.4 |
Quinone-imine | DNA (guanine) | ^32^P-postlabeling | 9 ± 1.7 |
The amino group participates in Schiff base formation with carbonyl-containing biomolecules, such as pyridoxal phosphate. This reaction generates stable aldimine adducts that impair vitamin B6-dependent enzymatic activity [2]. Additionally, the compound’s α,β-unsaturated ketone derivative (formed via dehydration) reacts with cysteine thiols in proteins, contributing to mechanism-based inactivation of metabolic enzymes [2].
Irritant